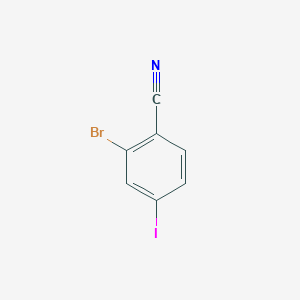

2-Bromo-4-iodobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJPGCHHLIOAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-iodobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-iodobenzonitrile (CAS No. 1261776-03-7), a halogenated aromatic building block of significant interest in medicinal chemistry and materials science.[1] The strategic placement of bromo, iodo, and nitrile functionalities on the benzene scaffold makes this compound a versatile intermediate for constructing complex molecular architectures through sequential and site-selective cross-coupling reactions.[2][3] This document details a robust synthetic pathway via the Sandmeyer reaction, offers in-depth protocols for structural characterization using modern spectroscopic techniques, and discusses safety considerations and potential applications. The content is tailored for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights.

Introduction and Significance

This compound is a polysubstituted aromatic compound featuring three distinct functional groups: a nitrile, a bromine atom, and an iodine atom. This unique arrangement provides a powerful platform for synthetic chemists. The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for a stepwise and controlled elaboration of the molecular structure. This capability is highly valuable in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials like those used in organic electronics.[4]

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key coordinating group in biologically active molecules. The combination of these features makes this compound a high-value intermediate for creating diverse libraries of complex compounds for screening and development.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Source |

| CAS Number | 1261776-03-7 | [1] |

| Molecular Formula | C₇H₃BrIN | [1][5] |

| Molecular Weight | 307.92 g/mol | |

| Appearance | Tan solid (Predicted) | [6] |

| Boiling Point | 338.6 ± 37.0 °C (Predicted) | [6] |

| Density | 2.31 ± 0.1 g/cm³ (Predicted) | [6] |

| InChIKey | ALJPGCHHLIOAHE-UHFFFAOYSA-N | [1] |

Synthesis via Sandmeyer Reaction

The most logical and widely applicable method for the synthesis of aryl halides from aryl amines is the Sandmeyer reaction.[7][8] This reaction provides a reliable pathway to install a bromine atom onto the aromatic ring by converting a primary amino group into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[9]

Retrosynthetic Rationale

The synthesis of this compound can be efficiently achieved from the readily available precursor, 2-Amino-4-iodobenzonitrile. The amino group serves as a handle for the Sandmeyer reaction, allowing for its clean conversion to the desired bromo substituent without disturbing the iodo and nitrile groups already in place.

Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7][9] The key steps are:

-

Diazotization: The primary aromatic amine (2-Amino-4-iodobenzonitrile) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable aryl diazonium salt.

-

Single Electron Transfer (SET): The copper(I) catalyst transfers a single electron to the diazonium salt, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical.

-

Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species, yielding the final product (this compound) and regenerating the copper(I) catalyst.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-4-iodobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48% aq.)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-Amino-4-iodobenzonitrile (1 equivalent) in 48% hydrobromic acid.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature remains below 5 °C.[10]

-

Stir the mixture vigorously for 30-45 minutes at 0-5 °C. Completion of diazotization can be checked with starch-iodide paper, which turns blue in the presence of excess nitrous acid.[10]

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.[10]

-

Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution prepared in step 1 to the CuBr solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.[11]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

-

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Characterization Workflow Diagram

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[12]

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically 7.0-8.0 ppm). The substitution pattern will lead to a distinct set of multiplicities (e.g., doublet, doublet of doublets). The coupling constants (J-values) will be informative in confirming the relative positions of the protons.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals: four for the quaternary carbons (C-Br, C-I, C-CN, and the carbon of the CN group) and three for the carbons bearing hydrogen atoms. The chemical shift of the nitrile carbon is expected around 115-120 ppm.[13]

Table of Predicted NMR Data (Note: Exact shifts can vary based on solvent and instrument. Data for similar structures like 2-bromobenzonitrile and 4-iodobenzonitrile are used for prediction.)[14][15]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H NMR | 7.2 - 8.0 | d, dd |

| ¹³C NMR | 90 - 140 (Aromatic), ~117 (CN) | s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

Sample Preparation: A small amount of the solid sample is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet.[13]

-

Expected Peaks: The IR spectrum provides a molecular "fingerprint." The most diagnostic peak for this compound is the strong, sharp absorption band corresponding to the nitrile (C≡N) stretching vibration.

Table of Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | ~2220 - 2240 | Strong, Sharp |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium to Weak |

| C-Br / C-I Stretch | < 1000 (Fingerprint Region) | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the synthesized compound.

-

Ionization Method: Electron Ionization (EI) is commonly used for this type of molecule.[13]

-

Molecular Ion Peak (M⁺): The key feature to observe is the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[16] This isotopic signature is a definitive confirmation of the presence of one bromine atom. The m/z values will be approximately 307 and 309.

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in its capacity to serve as a scaffold for building more complex molecules.

-

Pharmaceutical Synthesis: The compound is an ideal starting point for synthesizing potential drug candidates.[4] The bromo and iodo groups can be selectively replaced via cross-coupling reactions to introduce different organic fragments, enabling the exploration of a large chemical space for structure-activity relationship (SAR) studies.[3]

-

Materials Science: In materials science, halogenated aromatic compounds are precursors for organic semiconductors, liquid crystals, and polymers with tailored electronic properties.[2][4] The ability to functionalize the molecule at two distinct positions is highly advantageous for creating conjugated polymers and other advanced materials.[17]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous halogenated benzonitriles suggests that appropriate precautions must be taken.[18]

-

Hazard Classification (Assumed): Based on similar compounds, this compound should be treated as harmful if swallowed, toxic in contact with skin, and an irritant to the skin and eyes.[19][20][21]

-

Handling:

-

Storage:

References

- 1. This compound | C7H3BrIN | CID 75486157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromo-4-(2-iodophenoxy)-benzonitrile | 1325219-94-0 | Benchchem [benchchem.com]

- 5. PubChemLite - this compound (C7H3BrIN) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 1261776-03-7 [m.chemicalbook.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. 2-Bromobenzonitrile(2042-37-7) 1H NMR spectrum [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. Benzonitrile, 4-bromo- [webbook.nist.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

Physical and chemical properties of 2-Bromo-4-iodobenzonitrile

An In-depth Technical Guide to 2-Bromo-4-iodobenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic nitrile that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile group and two different halogen atoms (bromine and iodine) on a benzene ring, offers a versatile platform for complex molecular engineering. The distinct reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the physical and chemical properties, plausible synthetic routes, characteristic reactivity, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

The strategic placement of the bromo, iodo, and cyano substituents on the aromatic ring governs the molecule's reactivity and physical characteristics. The nitrile group is a moderately deactivating, meta-directing group, while the halogens are deactivating but ortho-, para-directing. Their combined electronic effects influence the reactivity of the aromatic ring and the individual functional groups.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261776-03-7 | [1] |

| Molecular Formula | C₇H₃BrIN | [1] |

| Molecular Weight | 307.92 g/mol | |

| Appearance | Tan solid (predicted) | [2] |

| Boiling Point | 338.6 ± 37.0 °C (Predicted) | [2] |

| Density | 2.31 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage | 2-8°C, protect from light | [2] |

| SMILES | C1=CC(=C(C=C1I)Br)C#N | [1] |

| InChIKey | ALJPGCHHLIOAHE-UHFFFAOYSA-N | [1][2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be dictated by their positions relative to each other.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon (typically δ 115-120 ppm). The carbons attached to the halogens will show characteristic shifts.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other bands will correspond to aromatic C-H and C-C stretching.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4] The molecular ion peak (M⁺) would be observed at m/z 307 and 309.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Three aromatic signals (δ 7.0-8.5 ppm) with characteristic splitting patterns. |

| ¹³C NMR | Seven signals, including one for the nitrile carbon (δ ~115-120 ppm). |

| IR (cm⁻¹) | ~2230 (C≡N stretch, sharp, strong). |

| MS (m/z) | Molecular ion peaks at ~307/309, showing the characteristic 1:1 isotopic pattern of bromine. |

Generalized Protocol for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is paramount for structure verification. The following are generalized protocols for key spectroscopic techniques.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. A standard single-pulse experiment with 16-64 scans is typically sufficient.

-

¹³C NMR Acquisition: On the same instrument, a standard proton-decoupled experiment is used. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Acquisition: Use a GC-MS system with an electron ionization (EI) source. The mass analyzer (quadrupole or TOF) should be scanned over a range of m/z 50-500.

Caption: Generalized workflow for spectroscopic analysis.

Synthesis and Reactivity

Plausible Synthetic Routes

The synthesis of this compound can be envisioned through a multi-step sequence, likely starting from a more readily available substituted aniline or benzonitrile. A plausible approach involves the Sandmeyer reaction, a reliable method for introducing halogens onto an aromatic ring.[5]

-

Starting Material: A potential starting point is 2-amino-4-bromobenzonitrile.

-

Diazotization: The amino group is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C).

-

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI), leading to the substitution of the diazonium group with iodine to yield the final product.

Caption: Plausible synthetic pathway via Sandmeyer reaction.

Key Chemical Transformations

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is significantly more reactive than the C-Br bond in standard palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference is crucial as it allows for selective functionalization at the C4 position while leaving the C-Br bond at the C2 position intact for a subsequent, different coupling reaction. This sequential approach is a powerful strategy for building molecular complexity.

Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations:

-

Hydrolysis: It can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduction: It can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cycloaddition: It can participate in cycloaddition reactions, for example, with azides to form tetrazoles.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Materials Science

Halogenated benzonitriles are highly valued scaffolds in pharmaceutical development.[6] The structural motif of this compound allows for the precise introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of lead compounds.

-

Targeted Therapies: Analogous structures are integral to the synthesis of targeted therapies, including kinase inhibitors for oncology and modulators of G-protein coupled receptors (GPCRs) for central nervous system disorders.[6][7] The ability to perform sequential cross-coupling reactions is particularly advantageous for creating complex molecules designed to fit into specific biological binding pockets.

-

Molecular Probes: The versatile chemistry of this compound makes it suitable for developing molecular probes and diagnostic agents.

-

Materials Science: The rigid, functionalizable aromatic core is also of interest in materials science for the synthesis of organic light-emitting diodes (OLEDs) and other functional organic materials.[7]

Safety and Handling

Based on safety data for structurally related compounds such as 5-Bromo-2-iodobenzonitrile, this compound should be handled with care.[8]

-

Hazards: It is predicted to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[8]

-

Handling: Always use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light to ensure its stability.[2][9]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly valuable and versatile building block for advanced chemical synthesis. Its key attribute is the differential reactivity of the carbon-iodine and carbon-bromine bonds, which enables selective, sequential functionalization through modern cross-coupling methodologies. This feature, combined with the reactivity of the nitrile group, provides a powerful platform for the construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full synthetic potential.

References

- 1. This compound | C7H3BrIN | CID 75486157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1261776-03-7 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. lehigh.edu [lehigh.edu]

- 5. benchchem.com [benchchem.com]

- 6. ossila.com [ossila.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Bromo-4-iodobenzonitrile: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-iodobenzonitrile (CAS No. 1261776-03-7), a highly versatile dihalogenated aromatic building block for researchers, medicinal chemists, and professionals in drug development and materials science. The document elucidates the compound's physicochemical properties, safety protocols, and, most critically, its synthetic utility. A plausible and robust synthetic pathway via a Sandmeyer-type reaction is detailed. The core focus is an in-depth analysis of its reactivity profile, specifically the principles of regioselective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is explained, providing a strategic framework for the sequential synthesis of complex, unsymmetrically substituted molecules.

Compound Identification and Physicochemical Properties

This compound is a strategically substituted aromatic nitrile, offering multiple reaction sites for synthetic elaboration. Its unique substitution pattern makes it a valuable intermediate in the construction of complex molecular architectures.

Table 1: Compound Identification and Key Properties

| Identifier | Value | Source(s) |

| CAS Number | 1261776-03-7 | [1][2] |

| Molecular Formula | C₇H₃BrIN | [2][3] |

| Molecular Weight | 307.92 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=C(C=C1I)Br)C#N | [2][3] |

| InChIKey | ALJPGCHHLIOAHE-UHFFFAOYSA-N | [2][3] |

| Physical Form | Tan Solid | [3] |

| Boiling Point | 338.6 ± 37.0 °C (Predicted) | [3] |

| Density | 2.31 ± 0.1 g/cm³ (Predicted) | [3] |

Molecular Structure

The structure of this compound features a benzene ring substituted with a nitrile group, a bromine atom at the ortho-position (C2), and an iodine atom at the para-position (C4). This arrangement is key to its synthetic utility.

Caption: 2D Structure of this compound

Proposed Synthesis Pathway: The Sandmeyer Reaction

While multiple synthetic routes can be envisioned, the Sandmeyer reaction stands out as a robust and industrially scalable method for the introduction of halide and cyano functionalities onto an aromatic ring.[1][4][5] This pathway is proposed for the synthesis of this compound starting from the readily available precursor, 2-bromo-4-aminobenzonitrile.

The core of this transformation involves two key steps:

-

Diazotization: The primary aromatic amine is converted into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C).[6] The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt.

-

Iodide Displacement: The diazonium group is subsequently displaced by an iodide ion. Unlike Sandmeyer reactions for chlorides and bromides which require a copper(I) catalyst, the iodination proceeds efficiently without a catalyst, as the iodide ion itself is a sufficiently strong reducing agent to initiate the reaction.[2][6]

Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction

Disclaimer: This protocol is a representative procedure based on established chemical principles. It must be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

Materials:

-

2-Bromo-4-aminobenzonitrile (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂) (1.1 eq)

-

Potassium Iodide (KI) (1.5 eq)

-

Deionized Water

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-bromo-4-aminobenzonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and deionized water. The dissolution may be exothermic and should be done carefully with cooling.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution via the addition funnel, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Iodination:

-

In a separate, larger flask, prepare a solution of potassium iodide (1.5 eq) in deionized water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. This addition is often accompanied by vigorous evolution of nitrogen gas and the formation of a dark precipitate. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated sodium thiosulfate solution until the dark color of excess iodine disappears.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

-

Reactivity and Strategic Applications in Synthesis

The primary value of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. This feature allows for selective and sequential functionalization, providing a powerful tool for building molecular complexity.

Principle of Regioselectivity in Cross-Coupling Reactions

The rate-determining step in many palladium-catalyzed cross-coupling cycles (e.g., Suzuki, Sonogashira, Heck) is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of aryl halides in this step follows a well-established trend: I > Br > Cl .[7][8]

This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies (BDE):

-

C-I bond: ~228 kJ/mol

-

C-Br bond: ~285 kJ/mol

-

C-Cl bond: ~340 kJ/mol

The weaker C-I bond requires a lower activation energy for the palladium catalyst to insert, making it significantly more reactive than the C-Br bond. By carefully controlling the reaction conditions (catalyst, ligand, temperature, and reaction time), one can selectively activate the C-I bond at the C4 position while leaving the C-Br bond at the C2 position intact for a subsequent, different coupling reaction.[7][8]

Caption: Sequential Cross-Coupling Workflow

Application Example: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is a prime example of how this compound can be used.[8] A researcher can first selectively couple an aryl or vinyl boronic acid at the C4 position and then introduce a different functional group at the C2 position in a subsequent step.

Protocol: Selective Suzuki Coupling at the C4-Iodo Position

This protocol is adapted from established procedures for similar dihalogenated substrates and serves as a starting point for optimization.[8]

Table 2: Reagents for Selective Suzuki Coupling

| Reagent | Purpose | Typical Amount (equivalents) |

| This compound | Starting Material | 1.0 |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.2 |

| Palladium Catalyst | e.g., Pd(PPh₃)₄ | 0.02 - 0.05 (2-5 mol%) |

| Base | e.g., K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 |

| Solvent | e.g., Dioxane/H₂O, Toluene | - |

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3 mol%).

-

Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane/H₂O). Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

-

-

Reaction Execution:

-

Heat the mixture to a mild temperature (e.g., 80 °C). Lower temperatures favor selectivity for the more reactive C-I bond.[7]

-

Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS, watching for the consumption of the starting material and the appearance of the mono-coupled product.

-

Upon completion, cool the reaction to room temperature.

-

-

Work-up and Isolation:

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-bromo-4-(aryl)benzonitrile via column chromatography.

-

The isolated intermediate, now containing a bromine at the C2 position, is a valuable product in its own right or can be subjected to a second, distinct cross-coupling reaction under more forcing conditions (e.g., higher temperature, different catalyst/ligand system) to install a second group, yielding a fully elaborated, unsymmetrical product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care by trained personnel.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Pictogram: GHS07 (Exclamation mark).[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[6]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container. The material is noted to be light-sensitive.[6]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and drench the affected skin with running water for at least 10 minutes. Consult a doctor.[6]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Consult a doctor.[6]

-

Ingestion: Wash out mouth with water. Do not induce vomiting. If the person is conscious, give half a liter of water to drink. Consult a doctor immediately.[6]

-

Inhalation: Remove the person to fresh air. Consult a doctor.[6]

-

Conclusion

This compound is a powerful and versatile intermediate for advanced organic synthesis. Its value is defined not just by the functional groups it possesses, but by the differential reactivity of its carbon-halogen bonds. This inherent regioselectivity allows for the strategic and sequential introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. By understanding the principles of bond strength and catalyst reactivity, researchers can leverage this building block to construct complex, unsymmetrically substituted aromatic compounds that are crucial for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Proper adherence to safety protocols is essential when handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

Discovery and history of halogenated benzonitrile derivatives

An In-depth Technical Guide to the Discovery and History of Halogenated Benzonitrile Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery, synthesis, and application of halogenated benzonitrile derivatives. From the initial isolation of the parent benzonitrile molecule to the development of highly specialized halogenated compounds that have shaped the agrochemical and pharmaceutical industries, we will examine the key scientific milestones and the underlying chemical principles that have driven this evolution. This document is intended for researchers, chemists, and drug development professionals seeking a deep, technical understanding of this vital class of molecules.

The Genesis: Discovery of the Benzonitrile Core

The story of halogenated benzonitriles begins with the discovery of their parent compound. In 1844, the German chemist Hermann Fehling, while investigating the thermal decomposition of ammonium benzoate, isolated a colorless, oily liquid with an almond-like scent.[1] By analogy to the known conversion of ammonium formate to formonitrile (hydrogen cyanide), he correctly deduced the structure as C₆H₅(CN) and coined the term "benzonitril".[1][2] This was a landmark discovery, as it not only introduced a new compound but also established the "nitrile" classification for the entire family of organic compounds containing the -C≡N functional group.[1]

Fehling's method, the thermal dehydration of ammonium benzoate, was historically significant but has since been superseded by more efficient synthetic routes that laid the groundwork for the production of its more complex derivatives.[1][3]

References

Introduction: The Strategic Importance of 2-Bromo-4-iodobenzonitrile in Synthesis

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Bromo-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound with the chemical formula C₇H₃BrIN.[1] Its significance in the realms of pharmaceutical and materials science stems from its unique substitution pattern. The presence of three distinct functional groups—a nitrile, a bromine atom, and an iodine atom—on the benzene ring makes it a highly versatile synthetic building block. The nitrile group can undergo various transformations, while the two different halogen atoms allow for sequential and regioselective cross-coupling reactions. This attribute is particularly valuable in drug discovery, where the systematic and differential functionalization of a molecular scaffold is crucial for developing structure-activity relationships and optimizing lead compounds.[2]

This guide provides an in-depth analysis of the reactivity and electronic properties of this compound, offering insights into its synthetic applications, particularly in the construction of complex molecular architectures relevant to drug development.

Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₇H₃BrIN | [1] |

| Molecular Weight | 307.92 g/mol | [3] |

| CAS Number | 1261776-03-7 | [3] |

| Predicted LogP | 2.92538 | [4] |

| Predicted Boiling Point | 338.6 ± 37.0 °C | [4] |

| Appearance | Likely a white to off-white solid | Inferred |

Synthesis of this compound

A definitive, published protocol for the synthesis of this compound is not widely available. However, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of similar halogenated benzonitriles. A common and effective method for introducing a bromine or iodine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[5]

A potential synthetic pathway could start from a readily available aminobenzonitrile derivative, followed by diazotization and subsequent treatment with the appropriate copper (I) halide. For instance, a synthetic route analogous to the preparation of 4-Bromo-2-chlorobenzonitrile could be adapted.[6]

Proposed Synthetic Workflow: A Diazotization Approach

A plausible precursor for the synthesis of this compound would be an appropriately substituted amino-iodobenzonitrile or amino-bromobenzonitrile. The general steps for a Sandmeyer-type reaction are as follows:

-

Diazotization: The starting amino-halobenzonitrile is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong mineral acid like HCl, at low temperatures (0-5 °C) to form a diazonium salt.[5]

-

Halogen Exchange: The resulting diazonium salt solution is then added to a solution of the corresponding copper(I) halide (e.g., CuBr if starting from an amino-iodobenzonitrile) to facilitate the replacement of the diazonium group with the halogen.[6]

-

Work-up and Purification: The reaction mixture is typically worked up by extraction and purified using techniques such as column chromatography or recrystallization to yield the desired this compound.[5][6]

Caption: Proposed synthetic workflow for this compound.

Reactivity and Chemoselectivity: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[7] This predictable reactivity profile allows for the selective functionalization of the C4 position (bearing the iodine) while leaving the C2 position (with the bromine) intact for subsequent transformations. This chemoselectivity is governed by the relative ease of the oxidative addition step in the catalytic cycle of these reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[8] When this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction will preferentially occur at the more reactive C-I bond.

Protocol for Selective Suzuki-Miyaura Coupling at the C4 Position:

-

Reagents: this compound (1.0 equiv.), Arylboronic acid (1.1-1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Solvent: A degassed solvent system, often a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).

-

Procedure: The reagents are combined in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen). The mixture is then heated (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Subsequent aqueous work-up and purification by column chromatography yield the 2-bromo-4-arylbenzonitrile product.

Caption: Workflow for selective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9] Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound will selectively occur at the C-I bond.[9]

Protocol for Selective Sonogashira Coupling at the C4 Position:

-

Reagents: this compound (1.0 equiv.), Terminal alkyne (1.1 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), Copper(I) iodide (CuI, 0.1 equiv.), and an amine base (e.g., Triethylamine, Et₃N).[9]

-

Solvent: Anhydrous and degassed solvent such as Tetrahydrofuran (THF).[9]

-

Procedure: In a flame-dried Schlenk flask under an inert atmosphere, the starting materials, catalysts, and solvent are combined. The reaction is typically stirred at room temperature, and its progress is monitored. Upon completion, the reaction is worked up and purified to afford the 2-bromo-4-alkynylbenzonitrile product.

Electronic Properties of this compound

Key electronic properties that influence the reactivity of this compound include:

-

Molecular Electrostatic Potential (MEP): The MEP map would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The nitrile nitrogen would be an electron-rich site, while the carbon atoms attached to the halogens would be relatively electron-deficient.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity in chemical reactions. The energy gap between the HOMO and LUMO provides information about the molecule's chemical stability and reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the nature of the C-Br and C-I bonds, including their polarization and hyperconjugative interactions, which can help explain the differential reactivity of the two halogens.

For a molecule like 2-Bromo-4-methylbenzonitrile, DFT studies have been used to analyze its vibrational spectra (FTIR and FT-Raman), providing a detailed understanding of the vibrational modes of the various functional groups.[9] A similar approach for this compound would be invaluable for its characterization and for predicting its reactivity.

Applications in Drug Development

Halogenated intermediates like this compound are of paramount importance in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][10] The ability to perform sequential cross-coupling reactions allows for the construction of complex molecular scaffolds that are often found in modern therapeutics. For instance, dihalogenated building blocks are used in the synthesis of kinase inhibitors, central nervous system (CNS) drugs, and other targeted therapies.

The 2-bromo-4-substituted benzonitrile core can be elaborated into a variety of heterocyclic systems, which are privileged structures in medicinal chemistry. The remaining bromine atom after the initial coupling at the C4 position serves as a handle for further diversification, enabling the creation of a library of analogues for biological screening.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its key attribute is the differential reactivity of its carbon-iodine and carbon-bromine bonds, which allows for predictable and selective functionalization through palladium-catalyzed cross-coupling reactions. While detailed experimental and computational data for this specific compound are limited, its reactivity can be reliably inferred from well-established principles of organic chemistry and studies on analogous compounds. As the demand for complex and diverse molecular architectures in medicinal chemistry continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the innovation of new therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1000577-94-5|3-Bromo-4-iodobenzonitrile|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 2-Bromo-4-iodobenzonitrile

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-bromo-4-iodobenzonitrile. NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For researchers in medicinal chemistry and materials science, accurate prediction of NMR spectra is crucial for verifying synthetic outcomes and understanding molecular structures. This document synthesizes theoretical principles of substituent effects with empirical data to forecast the chemical shifts, multiplicities, and coupling constants for the target molecule. Furthermore, it outlines a standard protocol for experimental data acquisition and introduces the utility of computational methods for refining such predictions.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic compound featuring three distinct functional groups: a nitrile (-CN), a bromine atom (-Br), and an iodine atom (-I). The precise arrangement of these substituents on the benzene ring creates a unique electronic environment, which is reflected directly in its NMR spectra. The nitrile group is a strong electron-withdrawing group, while the halogens exhibit a dual electronic nature—they are inductively withdrawing but can act as weak resonance donors. The interplay of these effects governs the shielding and deshielding of the aromatic protons and carbons, making NMR spectroscopy a powerful technique for confirming its substitution pattern.

Theoretical Foundation: Substituent Chemical Shift (SCS) Effects

The chemical shift of a nucleus in a substituted benzene ring can be predicted by starting with the chemical shift of benzene itself (approximately 7.3 ppm for ¹H and 128.5 ppm for ¹³C) and adding empirical corrections for each substituent.[2] These corrections, known as Substituent Chemical Shift (SCS) effects, are position-dependent (ortho, meta, para) and account for the electronic influence of the substituent.

-

Inductive Effects: Electronegative atoms like Br, I, and the nitrogen of the nitrile group pull electron density away from the ring through the sigma bonds, generally deshielding nearby nuclei and shifting their signals downfield.[3]

-

Resonance (Mesomeric) Effects: The nitrile group withdraws electron density from the aromatic π-system, particularly at the ortho and para positions. The halogens, possessing lone pairs, can donate electron density into the π-system, which primarily shields the ortho and para positions. For halogens, the inductive effect typically dominates.

-

Anisotropic Effects: The π-electron system of the nitrile's triple bond and the aromatic ring current itself create local magnetic fields that can either shield or deshield adjacent nuclei depending on their spatial orientation.[3][4]

The combination of these factors determines the final observed chemical shift for each nucleus in this compound.

Predicted ¹H NMR Spectrum

The structure of this compound has three aromatic protons, each in a unique chemical environment. Therefore, three distinct signals are expected in the aromatic region of the ¹H NMR spectrum.

-

H-3: This proton is ortho to both the bromine and the nitrile group. It is expected to be significantly deshielded by the strong inductive withdrawal of both adjacent substituents.

-

H-5: This proton is ortho to the iodine and meta to both the bromine and nitrile groups. It will be influenced by all three substituents.

-

H-6: This proton is ortho to the nitrile group and meta to the iodine. It will be strongly deshielded by the nitrile group.

The splitting pattern can be predicted based on spin-spin coupling:

-

H-3 will be coupled to H-5, appearing as a doublet.

-

H-5 will be coupled to both H-3 and H-6, appearing as a doublet of doublets.

-

H-6 will be coupled to H-5, appearing as a doublet.

The following diagram illustrates the key electronic influences on the aromatic protons.

Caption: Electronic influences of substituents in this compound.

Based on additive SCS models and data from analogous compounds, the predicted chemical shifts are summarized below.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Shift |

| H-3 | 8.0 - 8.2 | Doublet (d) | Jmeta ≈ 2.0 | Strongly deshielded by ortho -CN and -Br groups. |

| H-5 | 7.8 - 8.0 | Doublet of Doublets (dd) | Jortho ≈ 8.5, Jmeta ≈ 2.0 | Deshielded by ortho -I and meta -CN, -Br groups. |

| H-6 | 7.6 - 7.8 | Doublet (d) | Jortho ≈ 8.5 | Deshielded by ortho -CN group. |

Predicted ¹³C NMR Spectrum

The molecule has six unique aromatic carbons and one nitrile carbon, leading to seven expected signals in the ¹³C NMR spectrum. Aromatic carbons typically appear between 110-160 ppm, while nitrile carbons are found around 110-120 ppm.[5]

-

Quaternary Carbons (C-1, C-2, C-4): These carbons, bonded directly to substituents, will have their chemical shifts significantly altered. C-1 (attached to -CN) will be downfield, while C-2 (attached to -Br) and C-4 (attached to -I) will be shifted based on halogen electronegativity and heavy atom effects. Quaternary carbons often show weaker signals.

-

Protonated Carbons (C-3, C-5, C-6): These shifts are influenced by the substituents at the ortho, meta, and para positions.

-

Nitrile Carbon (-CN): This signal is typically sharp and appears in the aromatic region.

The predicted chemical shifts, based on SCS calculations, are presented in the following table.

| Carbon | Predicted δ (ppm) | Rationale for Shift |

| C-1 | 112 - 116 | Quaternary carbon attached to -CN. |

| C-2 | 125 - 129 | Quaternary carbon attached to -Br. |

| C-3 | 138 - 142 | Influenced by ortho -Br and -CN. |

| C-4 | 98 - 102 | Quaternary carbon attached to -I (heavy atom shielding effect). |

| C-5 | 139 - 143 | Influenced by ortho -I and meta -CN. |

| C-6 | 134 - 138 | Influenced by ortho -CN and meta -I. |

| -C≡N | 117 - 119 | Characteristic shift for a nitrile carbon. |

Advanced Prediction: The Role of Computational Chemistry

While empirical models provide excellent estimates, Density Functional Theory (DFT) calculations offer a more accurate prediction of NMR chemical shifts.[6][7][8] Methods like the Gauge-Including Atomic Orbital (GIAO) approach can compute the isotropic shielding constants for each nucleus, which are then converted into chemical shifts.[9] These in silico predictions are invaluable for resolving ambiguities in complex structures and can achieve mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C NMR when compared to experimental data.[6][10][11]

The workflow for such a computational prediction is outlined below.

Caption: A typical DFT-based NMR prediction workflow.

Standard Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a standardized experimental procedure is required. The following protocol ensures the acquisition of high-quality, reproducible NMR spectra.

Objective: To acquire ¹H and ¹³C{¹H} NMR spectra of this compound.

Materials:

-

This compound (~10-20 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tube

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 15 mg of this compound and transfer it to a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ (with TMS) to the vial. c. Gently agitate the vial until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Spectrometer Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS peak.

-

¹H NMR Acquisition: a. Set the spectral width to cover the range of -1 to 12 ppm. b. Use a standard 30° or 45° pulse angle. c. Set the relaxation delay (d1) to 1-2 seconds. d. Acquire 16 to 32 scans for a good signal-to-noise ratio. e. Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz), followed by Fourier transformation. f. Phase the spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

-

¹³C NMR Acquisition: a. Switch the spectrometer probe to the ¹³C nucleus frequency. b. Use a proton-decoupled pulse program (e.g., zgpg30). c. Set the spectral width to cover 0 to 220 ppm. d. Acquire a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. e. Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. f. Phase the spectrum and reference the central peak of the CDCl₃ triplet to 77.16 ppm.

Conclusion

This guide provides a robust prediction of the ¹H and ¹³C NMR spectra for this compound based on established principles of substituent effects. The ¹H spectrum is anticipated to show three distinct signals in the aromatic region with characteristic doublet and doublet of doublets splitting patterns. The ¹³C spectrum is predicted to display seven unique resonances, corresponding to each carbon in the molecule. These predictions serve as a critical reference for any scientist synthesizing or working with this compound, allowing for rapid and confident structural verification when compared against experimentally acquired data. For ultimate accuracy, a combined approach using these empirical predictions alongside DFT-based calculations is recommended.

References

- 1. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The DFT route to NMR chemical shifts | Semantic Scholar [semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

Solubility profile of 2-Bromo-4-iodobenzonitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4-iodobenzonitrile in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from formulation to bioavailability—this document offers both theoretical principles and detailed experimental protocols.[1][2][3] While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers, scientists, and drug development professionals with the necessary tools to generate and interpret this vital data. The methodologies presented are designed to ensure scientific integrity and provide a self-validating system for reliable and reproducible results.

Introduction to this compound and the Imperative of Solubility

This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The dual halogenation at positions 2 and 4 offers distinct reactivity for sequential cross-coupling reactions, making it a versatile intermediate in the construction of complex molecular architectures.

The solubility of an API or its intermediates is a cornerstone of pharmaceutical development.[2][4] It is a critical determinant of a drug's bioavailability, directly impacting its absorption and therapeutic efficacy.[1][2] Poor solubility can lead to a host of challenges, including inadequate absorption, high dosage requirements, and difficulties in formulation.[4][5] Therefore, a thorough understanding of the solubility profile of this compound in various organic solvents is paramount for its effective use in process chemistry, purification, crystallization, and formulation.[6][7]

This guide will provide a robust methodology for establishing this solubility profile, enabling scientists to make informed decisions in solvent selection for synthesis, purification, and formulation development.

Physicochemical Properties and Their Influence on Solubility

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Bromobenzonitrile | 4-Iodobenzonitrile | 2-Bromo-4-nitrobenzonitrile |

| Molecular Formula | C₇H₃BrIN[8][9] | C₇H₄BrN | C₇H₄IN | C₇H₃BrN₂O₂[10] |

| Molecular Weight | 307.91 g/mol [9] | 182.02 g/mol | 229.02 g/mol | 227.02 g/mol [10] |

| Melting Point | Not specified | 110-115 °C[11] | 125-128 °C[12] | Not specified |

| LogP (Predicted) | Not specified | 2.3[11] | Not specified | 2.75[10] |

| Appearance | Solid (inferred) | Solid | Powder Solid[12] | Not specified |

Data for related compounds is provided for comparative purposes.

Structural Analysis and Solubility Prediction:

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[13][14][15] The structure of this compound suggests a molecule of moderate to low polarity.

-

Aromatic Ring: The benzene ring is nonpolar.

-

Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor.

-

Halogen Atoms (Br, I): The bromine and iodine atoms are electronegative and contribute to the molecule's overall polarity, though they are also large and contribute to van der Waals forces.

Based on this structure, this compound is expected to have limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate polarity. Solvents that can engage in dipole-dipole interactions or act as hydrogen bond donors may enhance solubility. Conversely, it is likely to be soluble in nonpolar aromatic solvents due to π-π stacking interactions.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol describes the industry-standard shake-flask method for determining the equilibrium solubility of a compound.[16][17][18] This method is reliable and ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Solvent Vials:

-

For each solvent to be tested, label three vials (for triplicate analysis).

-

Accurately pipette a known volume of each solvent (e.g., 2.0 mL) into the corresponding vials.

-

-

Addition of Solute:

-

Add an excess amount of this compound to each vial. The key is to ensure that there is undissolved solid remaining at the end of the equilibration period, confirming that the solution is saturated. A starting amount of 20-30 mg is typically sufficient.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixtures to equilibrate for a sufficient duration. A period of 24 to 48 hours is generally recommended to ensure equilibrium is reached.[19]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining solid particles.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Workflow Visualization

Caption: Experimental workflow for equilibrium solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility values should be systematically recorded to create a comprehensive solubility profile. This allows for easy comparison between different solvents and informs solvent selection for various applications.

Table 2: Experimentally Determined Solubility Profile of this compound at 25 °C (Template)

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | ||||

| Methanol | 5.1 | |||

| Ethanol | 4.3 | |||

| Polar Aprotic | ||||

| Acetone | 5.1 | |||

| Acetonitrile | 5.8 | |||

| Ethyl Acetate | 4.4 | |||

| Dichloromethane | 3.1 | |||

| Tetrahydrofuran (THF) | 4.0 | |||

| Nonpolar | ||||

| Toluene | 2.4 | |||

| Hexane | 0.1 |

Interpretation of Results:

The solubility data should be analyzed in conjunction with the polarity of the solvents. A higher solubility in solvents like toluene and dichloromethane would confirm the compound's relatively nonpolar character. Solubility in acetone and ethyl acetate would suggest that dipole-dipole interactions are significant. Limited solubility in hexane would indicate that van der Waals forces alone are insufficient for dissolution.

Practical Applications in Drug Development

A well-defined solubility profile for this compound is invaluable for several stages of pharmaceutical development:

-

Process Chemistry: The choice of solvent for chemical reactions is critical for yield and purity. Knowing the solubility of the starting material and product helps in optimizing reaction conditions and preventing precipitation.

-

Crystallization and Purification: Solvent selection is a cornerstone of crystallization process development.[7][20] The solubility data guides the choice of solvents for crystallization, as well as anti-solvents for precipitation, which in turn affects the polymorph, crystal habit, and purity of the final API.[20][21]

-

Formulation Development: For preclinical studies, understanding the solubility in various pharmaceutically acceptable solvents is essential for developing appropriate formulations for in vivo testing.[1][4]

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the theoretical foundation and a detailed, robust experimental protocol for its determination. By following the outlined procedures, researchers can generate a comprehensive solubility profile, a critical dataset that informs rational solvent selection and accelerates the development of new pharmaceutical entities. The principles and methodologies described herein are fundamental to good laboratory practice in pharmaceutical sciences and ensure the generation of reliable and reproducible data.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. crystallizationsystems.com [crystallizationsystems.com]

- 8. This compound | C7H3BrIN | CID 75486157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-2-iodobenzonitrile | C7H3BrIN | CID 91882193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-4-nitrobenzonitrile | CAS#:34662-35-6 | Chemsrc [chemsrc.com]

- 11. chembk.com [chembk.com]

- 12. fishersci.com [fishersci.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.ws [chem.ws]

- 15. Khan Academy [khanacademy.org]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. benchchem.com [benchchem.com]

- 20. youtube.com [youtube.com]

- 21. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical data and stability of 2-Bromo-4-iodobenzonitrile

An In-depth Technical Guide to the Thermochemical Data and Stability of 2-Bromo-4-iodobenzonitrile

Introduction

This compound is a halogenated aromatic nitrile, a class of compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and advanced materials. The unique substitution pattern of a bromine atom, an iodine atom, and a nitrile group on the benzene ring offers multiple reactive sites for selective chemical modifications, such as cross-coupling reactions. This allows for the construction of complex molecular architectures. An understanding of the thermochemical properties and stability of this compound is crucial for its synthesis, purification, storage, and application in drug development and materials science.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document also serves as a methodological roadmap for researchers, detailing the experimental and computational approaches required for a thorough characterization of its thermochemical behavior and stability.

Part 1: Physicochemical and Predicted Properties

A summary of the key physicochemical and predicted properties of this compound is presented in Table 1. These values are derived from chemical databases and computational predictions.

Table 1: Physicochemical and Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrIN | [1] |

| Molecular Weight | 307.91 g/mol | [1][2] |

| Appearance | White solid (predicted) | [1] |

| Boiling Point | 338.6 ± 37.0 °C (Predicted) | [1][2] |

| Density | 2.31 ± 0.1 g/cm³ (Predicted) | [1][2] |

| LogP | 2.92538 (Predicted) | [1] |

| CAS Number | 1261776-03-7 | [2][3] |

The predicted high boiling point and density are consistent with a polysubstituted aromatic compound containing heavy halogen atoms. The LogP value suggests that the compound is lipophilic.

Part 2: Thermochemical Data - A Predictive and Methodological Approach

Estimating Thermochemical Properties

In the absence of experimental data, computational chemistry and group additivity methods can provide valuable estimates for thermochemical properties.[4] High-level ab initio calculations can be used to determine the gas-phase enthalpy of formation for brominated and iodinated hydrocarbons.[5][6] These methods consider the contributions of individual atoms and their immediate neighbors to the overall thermodynamic properties of a molecule. For this compound, the contributions of the phenyl ring, the nitrile group, the bromine atom, and the iodine atom would be summed to estimate the enthalpy of formation.

Experimental Determination of Thermochemical Properties

A definitive understanding of the thermochemical properties of this compound requires experimental investigation. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for this purpose.

This protocol outlines a general procedure for characterizing the thermal stability and phase transitions of this compound.

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of this compound.

Materials:

-

This compound sample

-

Aluminum or ceramic DSC/TGA pans

-

High-purity nitrogen or argon gas

Instrumentation:

-

Simultaneous Thermal Analyzer (STA) capable of performing both DSC and TGA, or separate DSC and TGA instruments.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC/TGA pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 400 °C). The heating rate can be varied to study the kinetics of decomposition.[8]

-

-

Data Analysis:

-

DSC Curve: The melting point is determined from the onset or peak of the endothermic event. The area under the melting peak is integrated to calculate the enthalpy of fusion.

-

TGA Curve: The onset of mass loss indicates the beginning of decomposition. The decomposition temperature is often reported as the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert gas like nitrogen or argon is critical to ensure that the observed thermal events are due to intrinsic processes like melting and decomposition, rather than oxidation.

-

Heating Rate: A controlled heating rate is essential for obtaining reproducible and accurate transition temperatures and enthalpies. Slower heating rates can provide better resolution of thermal events.

Caption: Workflow for Thermal Analysis of this compound.

Part 3: Stability Profile and Degradation Pathways

The stability of this compound is influenced by its functional groups and their susceptibility to environmental factors.

Factors Influencing Stability

Based on the chemistry of related compounds, this compound is expected to be sensitive to the following:

-

Light: Many halogenated aromatic compounds are light-sensitive and can undergo photodegradation, potentially through radical mechanisms.[9] It is advisable to store the compound in amber vials or protected from light.

-

Air/Oxidation: While the benzonitrile ring is relatively stable, prolonged exposure to air, especially in the presence of light or catalysts, could lead to oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[10]

-

Moisture/Hydrolysis: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which would convert it first to an amide and then to a carboxylic acid.[9] Therefore, contact with strong acids or bases and aqueous environments should be avoided.

-

Heat: As indicated by thermal analysis, the compound will decompose at elevated temperatures. The C-I bond is generally weaker than the C-Br bond, suggesting that the initial decomposition may involve the loss of iodine.

Recommended Storage Conditions: Store in a tightly sealed container, in a cool, dry, dark place, preferably under an inert atmosphere.

Potential Degradation Pathways

The primary degradation pathways for this compound are likely to involve the nitrile group and the carbon-halogen bonds.

Caption: Potential Degradation Pathways for this compound.

Part 4: Synthesis Considerations